molecular formula C31H32BrO2P B14561652 {2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide CAS No. 62179-80-0

{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide

Cat. No.: B14561652
CAS No.: 62179-80-0
M. Wt: 547.5 g/mol
InChI Key: JXYWRLZJKVNTKT-UHFFFAOYSA-M
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Description

{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties It is composed of a triphenylphosphonium group attached to a 2-oxo-2-[4-(pentyloxy)phenyl]ethyl moiety, with a bromide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-oxo-2-[4-(pentyloxy)phenyl]ethyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under inert atmosphere to prevent oxidation. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phosphonium salts.

Scientific Research Applications

{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.

    Biology: The compound can be used in studies involving cellular uptake and localization due to its phosphonium group, which targets mitochondria.

    Industry: It may be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which {2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide exerts its effects involves its interaction with cellular components. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. This targeting is due to the positive charge on the phosphonium group, which is attracted to the negatively charged mitochondrial membrane potential. Once inside the mitochondria, the compound can interact with various molecular targets, potentially affecting cellular respiration and energy production pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Oxo-2-phenylethyl)triphenylphosphonium bromide
  • (2-Oxo-2-phenylethyl)triphenylphosphonium tetrafluoroborate
  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide

Uniqueness

{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide is unique due to the presence of the pentyloxy group, which can influence its solubility and reactivity compared to similar compounds. This structural variation can lead to different biological activities and applications, making it a valuable compound for specific research purposes.

Properties

CAS No.

62179-80-0

Molecular Formula

C31H32BrO2P

Molecular Weight

547.5 g/mol

IUPAC Name

[2-oxo-2-(4-pentoxyphenyl)ethyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C31H32O2P.BrH/c1-2-3-13-24-33-27-22-20-26(21-23-27)31(32)25-34(28-14-7-4-8-15-28,29-16-9-5-10-17-29)30-18-11-6-12-19-30;/h4-12,14-23H,2-3,13,24-25H2,1H3;1H/q+1;/p-1

InChI Key

JXYWRLZJKVNTKT-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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